

Precision Quantitation of Ceftriaxone Disodium: A Dual-Approach HPLC Protocol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ceftriaxone Disodium Salt

Cat. No.: B1242779

[Get Quote](#)

Introduction & Scientific Context

Ceftriaxone Disodium is a third-generation cephalosporin antibiotic characterized by its robust broad-spectrum activity and high polarity. Chemically, it is a zwitterionic molecule containing an acidic carboxylic acid group and a basic aminothiazole ring. This dual nature presents specific chromatographic challenges:

- **High Polarity:** Ceftriaxone elutes near the void volume () on standard C18 columns, leading to poor resolution and susceptibility to matrix interference.
- **Geometric Isomerism:** The drug exists primarily as the Z-isomer, but light and heat can induce conversion to the inactive E-isomer. A valid method must resolve these stereoisomers.
- **pH Sensitivity:** The molecule is unstable in highly acidic or alkaline conditions, necessitating a buffered mobile phase near neutral pH (pH 6.0–8.0) to maintain stability during analysis.

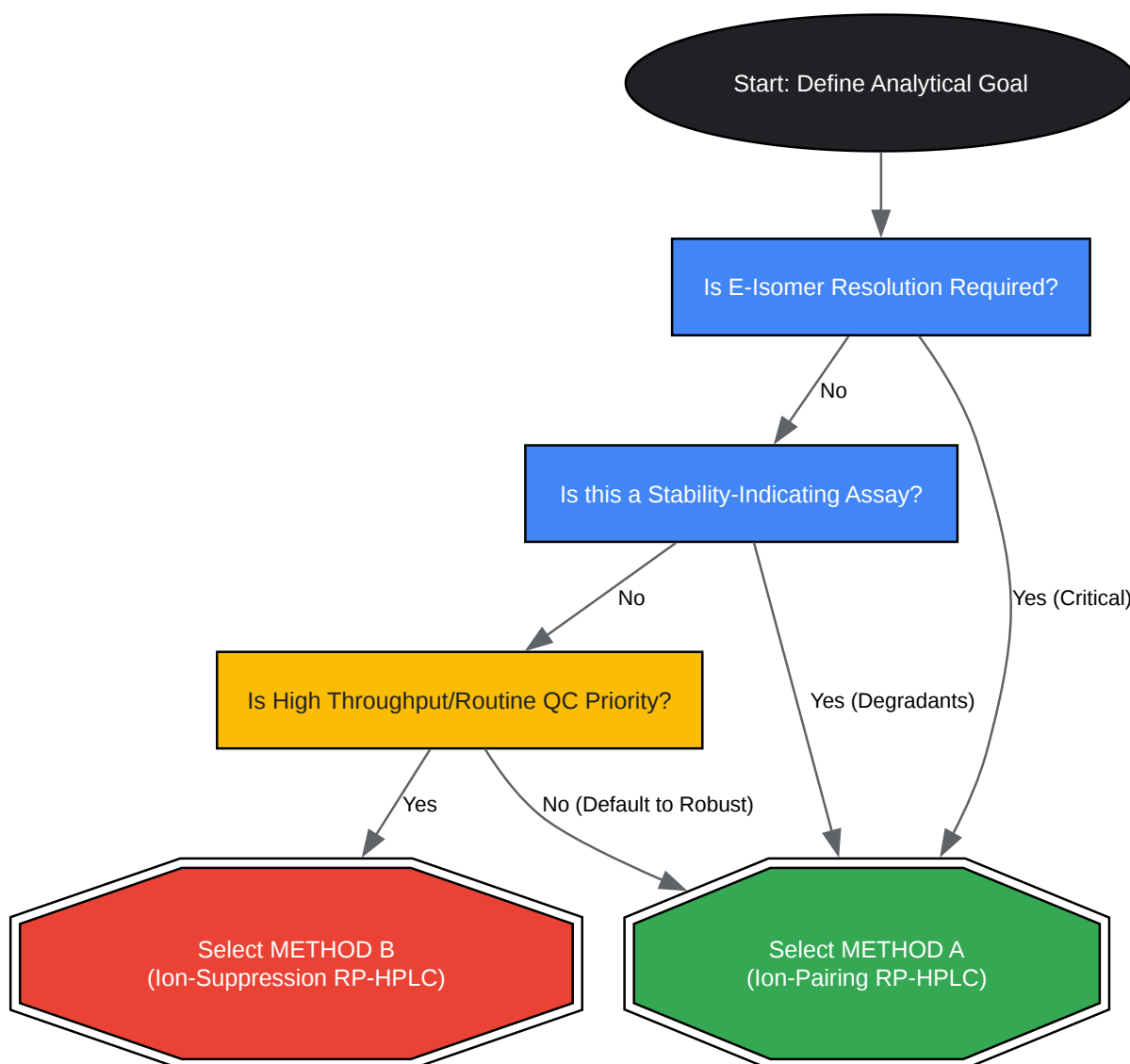
This guide presents two distinct methodological approaches:

- Method A (Ion-Pairing): The "Gold Standard" for stability-indicating assays, capable of resolving the E-isomer and degradation products.
- Method B (Ion-Suppression): A simplified "Rapid Routine" protocol for high-throughput Quality Control (QC) where isomer resolution is less critical.

Method Development Strategy

The selection of the chromatographic mode is the critical first step. The decision process is visualized below.

Figure 1: Method Selection Decision Tree



[Click to download full resolution via product page](#)

Caption: Decision logic for selecting between Ion-Pairing (Method A) and Ion-Suppression (Method B) based on analytical requirements.

Detailed Experimental Protocols

Method A: The Ion-Pairing "Gold Standard"

Recommended for Stability Studies and Impurity Profiling.

Mechanism: The large, positively charged ion-pairing reagent (Tetradecylammonium or Tetrabutylammonium) forms a neutral complex with the negatively charged carboxylate group of Ceftriaxone. This complex partitions into the hydrophobic C18 stationary phase, significantly increasing retention and resolution.

1. Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 (L1), 4.6 mm × 250 mm, 5 μm	Provides sufficient plates for isomer separation.
Mobile Phase	Buffer : ACN (55:45 v/v)	Optimized for retention factor () of 2–5.
Flow Rate	1.5 mL/min	Balances backpressure with resolution.
Wavelength	241 nm or 270 nm	241 nm is ; 270 nm reduces solvent cutoff noise.
Injection Vol	20 μL	Standard analytical load.[1]
Temperature	25°C (Ambient)	Prevents thermal degradation of the sample.

2. Reagents & Preparation

- Ion-Pairing Reagent: Tetrabutylammonium Hydroxide (TBAH) or Tetradecylammonium Bromide (TDAB).
- Buffer Preparation:
 - Dissolve 3.2 g of Tetraheptylammonium bromide and 3.2 g of Tetradecylammonium bromide in 1000 mL of water/ACN mix (per USP guidelines) OR use 10 mM TBAH for a simplified modern equivalent.
 - Adjust pH to 7.0 ± 0.1 using Phosphoric Acid or NaOH. Critical: pH must be precise to ensure consistent ionization.
 - Filter through 0.45 μm Nylon membrane.

3. Standard Preparation

- Stock Solution: Weigh 50 mg Ceftriaxone Disodium standard into a 50 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1000 $\mu\text{g/mL}$).^[2]
- Working Standard: Dilute Stock 1:10 with Mobile Phase to obtain 100 $\mu\text{g/mL}$.

Method B: The Ion-Suppression "Rapid Routine"

Recommended for Daily Content Uniformity and Dissolution Testing.

Mechanism: Uses a high concentration of inorganic salt (Phosphate) to suppress the ionization of silanols on the column and the drug, relying on simple hydrophobic interaction.

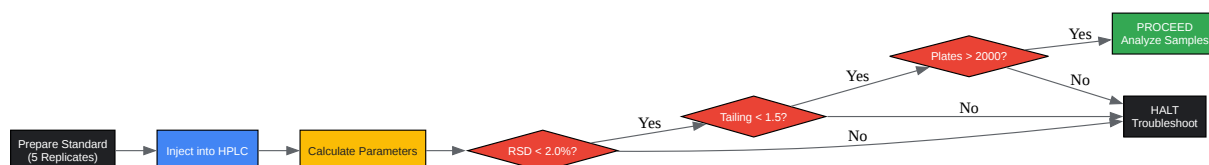
1. Chromatographic Conditions

Parameter	Specification
Column	C18 (End-capped), 4.6 × 150 mm, 5 μm
Mobile Phase	0.02 M Phosphate Buffer (pH 7.0) : ACN (70:30)
Flow Rate	1.0 mL/min
Run Time	< 10 Minutes

System Suitability & Validation Strategy

To ensure the method is "self-validating" (Trustworthiness), specific criteria must be met before every sample set.

Figure 2: System Suitability Workflow



[Click to download full resolution via product page](#)

Caption: Mandatory System Suitability Testing (SST) workflow required before sample analysis.

Validation Parameters (Summary)

Data derived from consensus of USP and peer-reviewed literature [1, 2, 4].

Parameter	Acceptance Criteria	Typical Result
Linearity ()		(Range: 10–200 µg/mL)
Precision (RSD)		
Accuracy (Recovery)		
LOD	Signal-to-Noise 3:1	µg/mL
Resolution ()	(Isomer/Active)	

Troubleshooting Guide

Issue 1: Peak Splitting

- Cause: pH mismatch between sample solvent and mobile phase.
- Solution: Ensure the sample is dissolved directly in the mobile phase. If the sample is highly acidic, neutralize it before injection.

Issue 2: Drifting Retention Times

- Cause: Ion-pairing reagents require long equilibration times.
- Solution: When using Method A, equilibrate the column for at least 60 minutes (or 20 column volumes) before the first injection. Maintain a dedicated column for ion-pairing methods to prevent memory effects.

Issue 3: High Backpressure

- Cause: Precipitation of phosphate buffers in high organic content.
- Solution: Never exceed 70% Acetonitrile when using >20 mM Phosphate buffers. Always filter mobile phases through 0.22 μm filters.

References

- United States Pharmacopeia (USP). USP Monograph: Ceftriaxone Sodium. USP-NF. (Requires Subscription) / General Chapter <621> Chromatography.
- Shrestha, B., et al. (2013).[3] Development and validation of a stability indicating HPLC method for estimation of ceftriaxone in sterile powder for injection without using ion pairing reagent. International Journal of Pharmacy and Pharmaceutical Sciences.
- Sultana, N., et al. (2010).[2][3] Simultaneous Determination of Ceftriaxone Sodium and Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical Formulations and Human Serum by RP-HPLC. Journal of the Chilean Chemical Society.[2][3]

- Kale, R.S., et al. (2011).[4] Validation of an HPLC-UV Method for the Determination of Ceftriaxone Sodium Residues on Stainless Steel Surface of Pharmaceutical Manufacturing Equipments. Journal of Pharmaceutical and Biomedical Analysis.
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. gsconlinepress.com](https://www.gsconlinepress.com) [[gsconlinepress.com](https://www.gsconlinepress.com)]
- [3. ijper.org](https://www.ijper.org) [[ijper.org](https://www.ijper.org)]
- [4. repositorio.unesp.br](https://repositorio.unesp.br) [repositorio.unesp.br]
- To cite this document: BenchChem. [Precision Quantitation of Ceftriaxone Disodium: A Dual-Approach HPLC Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1242779/docs#precision-quantitation-of-ceftriaxone-disodium-a-dual-approach-hplc-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)